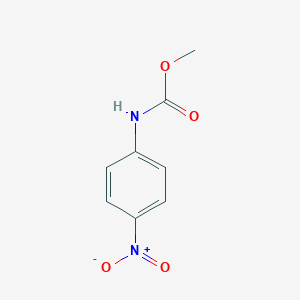
Methyl (4-nitrophenyl)carbamate
Cat. No. B158313
Key on ui cas rn:
1943-87-9
M. Wt: 196.16 g/mol
InChI Key: DAWCBJXIGOELKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04410697
Procedure details


196.13 g (1 mole) of methyl N-(4-nitrophenyl)-carbamate, 108.14 g (1 mole) of 3-aminomethyl-pyridine and 106.7 g (0.5 mole) of N,N-dimethyl-n-dodecylamine are dissolved in 3 liters of xylene. The reaction mixture is refluxed, and the spures of water present are removed from the mixture together with the alcohol formed in a Dean-Stark trap. The end-product starts to separate from the mixture within 15-20 minutes from the beginning of boiling. The mixture is boiled for 4 hours, thereafter the suspension is filtered at about 100° to 110° C. The filter cake is washed twice with 100 ml of hot xylene, each, and with a small amount of acetone, and then dried in vacuo. 218.6 g (80.3%) of N-(4-nitrophenyl)-N'-(3-pyridylmethyl)-urea are obtained; m.p.: 221°-223° C.




Yield
80.3%
Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([NH:10][C:11](=[O:14])OC)=[CH:6][CH:5]=1)([O-:3])=[O:2].[NH2:15][CH2:16][C:17]1[CH:18]=[N:19][CH:20]=[CH:21][CH:22]=1.CN(CCCCCCCCCCCC)C>C1(C)C(C)=CC=CC=1>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([NH:10][C:11]([NH:15][CH2:16][C:17]2[CH:18]=[N:19][CH:20]=[CH:21][CH:22]=2)=[O:14])=[CH:8][CH:9]=1)([O-:3])=[O:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
196.13 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)NC(OC)=O
|
|
Name
|
|
|
Quantity
|
108.14 g
|
|
Type
|
reactant
|
|
Smiles
|
NCC=1C=NC=CC1
|
|
Name
|
|
|
Quantity
|
106.7 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)CCCCCCCCCCCC
|
|
Name
|
|
|
Quantity
|
3 L
|
|
Type
|
solvent
|
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is refluxed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the spures of water present are removed from the mixture together with the alcohol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
formed in a Dean-Stark trap
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to separate from the mixture within 15-20 minutes from the beginning of boiling
|
|
Duration
|
17.5 (± 2.5) min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the suspension is filtered at about 100° to 110° C
|
WASH
|
Type
|
WASH
|
|
Details
|
The filter cake is washed twice with 100 ml of hot xylene
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
each, and with a small amount of acetone, and then dried in vacuo
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)NC(=O)NCC=1C=NC=CC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 218.6 g | |
| YIELD: PERCENTYIELD | 80.3% | |
| YIELD: CALCULATEDPERCENTYIELD | 80.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
